
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Functionalization: Introduction of the oxolan-3-yloxy group and the carboxamide group can be achieved through nucleophilic substitution reactions and amide bond formation, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group.
N-(6-methylpyridin-2-yl)-2-(tetrahydrofuran-3-yloxy)pyridine-4-carboxamide: A compound with a different heterocyclic substituent.
Uniqueness
The uniqueness of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-2-4-14(18-11)19-16(20)12-5-7-17-15(9-12)22-13-6-8-21-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOQJRRIPBMYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)
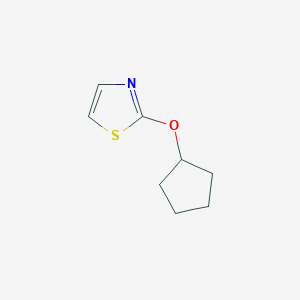
![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)
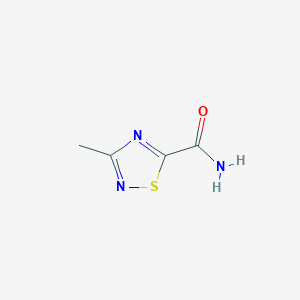
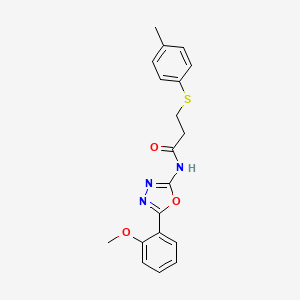
![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)
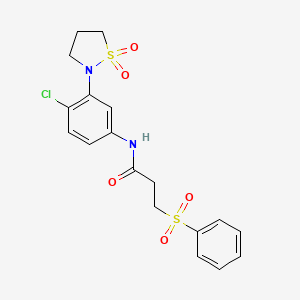
![2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3000091.png)
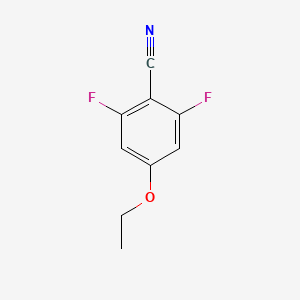
![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)
![(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B3000097.png)
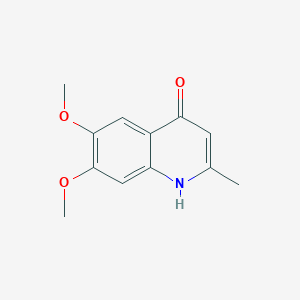
![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)
![2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B3000100.png)
